Isoquinoline-8-sulfonylfluoride
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Overview
Description
Isoquinoline-8-sulfonylfluoride is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is found in many natural alkaloids. The addition of a sulfonyl fluoride group to the isoquinoline structure imparts unique chemical properties, making this compound an important compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-8-sulfonylfluoride can be synthesized through several methods One common approach involves the direct introduction of a sulfonyl fluoride group onto the isoquinoline ring This can be achieved using sulfonyl chlorides in the presence of fluoride sources under controlled conditions
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-8-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Electrophilic Addition: Reactions with electrophiles can lead to the formation of new compounds with diverse functionalities.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can lead to different isoquinoline derivatives.
Scientific Research Applications
Isoquinoline-8-sulfonylfluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Isoquinoline-8-sulfonylfluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Comparison with Similar Compounds
Isoquinoline-8-sulfonylfluoride can be compared with other fluorinated isoquinoline derivatives:
Isoquinoline-8-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.
Fluoroisoquinoline: Contains a fluorine atom on the isoquinoline ring but lacks the sulfonyl group.
Quinoline-8-sulfonylfluoride: A structural isomer with the sulfonyl fluoride group on the quinoline ring.
Uniqueness: this compound is unique due to the presence of both the isoquinoline ring and the sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H6FNO2S |
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Molecular Weight |
211.21 g/mol |
IUPAC Name |
isoquinoline-8-sulfonyl fluoride |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6H |
InChI Key |
JMMQXGLNXQXSCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)S(=O)(=O)F |
Origin of Product |
United States |
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